6-Bromo-8-ethylquinolin-5-amine
Overview
Description
6-Bromo-8-ethylquinolin-5-amine is an organic compound with the molecular formula C11H11BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The structure of this compound includes a bromine atom at the 6th position, an ethyl group at the 8th position, and an amine group at the 5th position of the quinoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-ethylquinolin-5-amine typically involves the bromination of 8-ethylquinoline followed by amination. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at a controlled temperature .
The subsequent amination step involves the introduction of an amine group at the 5th position. This can be achieved through nucleophilic substitution reactions using ammonia or primary amines under basic conditions. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-ethylquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or tetrahydrofuran.
Substitution: Thiols, amines, alkoxides; solvents like DMF or DMSO; bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 8-Ethylquinolin-5-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-8-ethylquinolin-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-8-ethylquinolin-5-amine is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to cell death. The bromine atom and the amine group are likely involved in these interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
8-Ethylquinoline: Lacks the bromine and amine groups, making it less reactive.
6-Bromoquinoline: Lacks the ethyl and amine groups, resulting in different chemical properties.
5-Aminoquinoline: Lacks the bromine and ethyl groups, affecting its reactivity and biological activity.
Uniqueness
6-Bromo-8-ethylquinolin-5-amine is unique due to the presence of the bromine atom, ethyl group, and amine group on the quinoline ring. These functional groups confer distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6-bromo-8-ethylquinolin-5-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-2-7-6-9(12)10(13)8-4-3-5-14-11(7)8/h3-6H,2,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNKFPISIAFLBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C2=C1N=CC=C2)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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